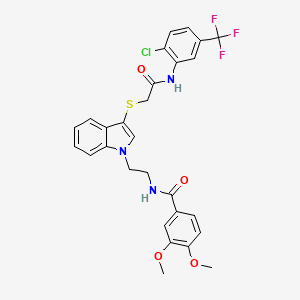
N-(2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C28H25ClF3N3O4S and its molecular weight is 592.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound .
Mode of Action
It is known that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The trifluoromethyl group is known to significantly affect the biological activities of compounds .
Pharmacokinetics
It is known that the trifluoromethyl group can affect the pharmacokinetics of a compound, including its bioavailability .
生物活性
N-(2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and kinase inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, incorporating relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Chloro and Trifluoromethyl Groups : These groups often enhance lipophilicity and biological activity.
- Indole Moiety : Known for its diverse biological properties.
- Dimethoxybenzamide : This segment may contribute to the compound's interaction with various biological targets.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant kinase inhibitory activity. For instance, compounds with similar structures have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The inhibition of VEGFR-2 can impede tumor growth and metastasis by disrupting angiogenesis .
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds through various mechanisms:
- Cytotoxicity : Compounds featuring similar structural motifs have shown cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.61 µg/mL against tubulin polymerization, indicating strong potential for disrupting cancer cell proliferation .
- Mechanisms of Action : The mechanism often involves the induction of apoptosis in cancer cells. For instance, studies have shown that certain derivatives induce apoptosis by modulating Bcl-2 protein levels, which are crucial for cell survival .
Table 1: Summary of Biological Activities
| Compound Name | Target | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 27 | Tubulin Polymerization | 1.61 ± 1.92 | Cytotoxicity |
| Compound 10 | Bcl-2 Inhibition | < Doxorubicin | Apoptosis Induction |
| N-(Chloro/Trifluoromethyl Phenyl Derivative) | VEGFR-2 | Not Specified | Kinase Inhibition |
Case Study 1: Antitumor Efficacy in Cell Lines
A study investigated the efficacy of a structurally similar compound on A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. The results showed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent .
Case Study 2: In Vivo Studies
In vivo studies using zebrafish embryos demonstrated that compounds with similar structures could significantly reduce tumor growth markers without exhibiting notable toxicity to the embryos at lower concentrations .
特性
IUPAC Name |
N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClF3N3O4S/c1-38-23-10-7-17(13-24(23)39-2)27(37)33-11-12-35-15-25(19-5-3-4-6-22(19)35)40-16-26(36)34-21-14-18(28(30,31)32)8-9-20(21)29/h3-10,13-15H,11-12,16H2,1-2H3,(H,33,37)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJALTZSLJDQJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














